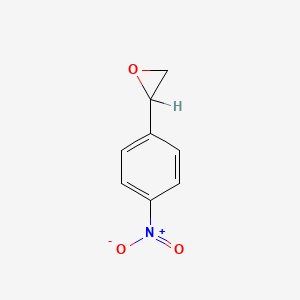

2-(4-Nitrophenyl)oxirane

描述

Significance and Research Context

2-(4-Nitrophenyl)oxirane, also known by synonyms such as 4-nitrostyrene (B89597) oxide, is an organic compound that has garnered considerable attention from the scientific community. tcichemicals.comlookchem.com Its significance stems from the combination of two key functional groups: the highly reactive epoxide ring and the electron-withdrawing nitrophenyl group. The inherent strain in the three-membered oxirane ring makes it susceptible to ring-opening reactions when attacked by nucleophiles. evitachem.com This reactivity is further enhanced by the presence of the 4-nitrophenyl group, which increases the electrophilic nature of the epoxide. cymitquimica.com

The chiral nature of this compound also allows for its use in enantioselective synthesis, a critical aspect of modern pharmaceutical chemistry where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. evitachem.com Researchers have explored its utility in various fields, including organic synthesis and material science, where it has shown potential in the development of photodegradable materials. evitachem.com

Role as a Chemical Synthon and Pharmaceutical Intermediate

A synthon is a conceptual unit within a molecule that aids in the design of a synthesis. This compound serves as an important synthon, providing a reliable way to introduce a 2-hydroxy-1-phenylethyl fragment into a target molecule. Its predictable reactivity allows chemists to strategically incorporate it into complex molecular frameworks.

The compound's primary utility lies in its role as a versatile intermediate in organic synthesis. evitachem.com The epoxide ring can be opened by a wide array of nucleophiles, including alcohols, amines, and thiols, leading to the formation of a diverse range of functionalized products. evitachem.com For instance, the reaction with amines yields amino alcohols, which are important structural motifs in many biologically active compounds. evitachem.com

Key Chemical Reactions:

Nucleophilic Ring-Opening: This is the most common reaction type for epoxides. The attack of a nucleophile leads to the formation of 1,2-disubstituted products, such as diols or amino alcohols. evitachem.comresearchgate.net

Meinwald Rearrangement: Under acidic conditions, this compound can undergo a rearrangement to form an aldehyde. evitachem.comscispace.comrsc.org This reaction provides an alternative pathway to carbonyl compounds.

Synthesis of Heterocycles: Derivatives of this compound have been used to synthesize various oxygen- and nitrogen-containing heterocyclic compounds, such as 1,3-oxazolidines and morpholines. researchgate.net

The structural framework provided by this compound is a component of various molecules investigated for potential therapeutic applications. For example, a related compound, 2-(4-(benzyloxy)-3-nitrophenyl)oxirane, is an intermediate in the synthesis of formoterol, a bronchodilator. vulcanchem.com While direct therapeutic applications of this compound itself are not the primary focus, its derivatives have been explored for their potential antimicrobial and cytotoxic activities against cancer cell lines. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 84-87 °C |

| Boiling Point | 302.7 °C at 760 mmHg |

| Density | 1.372 g/cm³ |

Data sourced from multiple references. tcichemicals.comlookchem.comevitachem.combiosynth.com

Table 2: Selected Research Applications of this compound

| Application Area | Description | Research Finding |

|---|---|---|

| Organic Synthesis | Serves as a key intermediate for introducing functional groups. | Used in the synthesis of isochromans through a Meinwald rearrangement followed by an oxa-Pictet–Spengler reaction. scispace.comrsc.org |

| Pharmaceutical Chemistry | Acts as a precursor for potentially bioactive molecules. | Derivatives have been synthesized and investigated for their potential antimicrobial properties. evitachem.com |

| Material Science | Explored for creating polymers with specific characteristics. | Investigated for its potential in developing photodegradable materials. evitachem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-nitrophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUTLHCSNCTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313114 | |

| Record name | 2-(4-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-74-5 | |

| Record name | 2-(4-Nitrophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrostyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrostyrene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-nitrophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Epoxidation Routes

Direct epoxidation methods involve the direct conversion of an olefinic precursor to the corresponding epoxide. These routes are often straightforward and utilize readily available starting materials.

The most common approach to synthesizing 2-(4-nitrophenyl)oxirane is the direct oxidation of a carbon-carbon double bond in a suitable precursor.

The epoxidation of 4-nitrostyrene (B89597) using peracids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a widely documented and effective method for preparing this compound. evitachem.commasterorganicchemistry.com This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peracid to the alkene. masterorganicchemistry.com The process is typically carried out in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. rsc.org This method is valued for its high yields and the purity of the resulting epoxide. evitachem.com The reaction proceeds via a concerted mechanism, where the pi bond of the alkene attacks the electrophilic oxygen of the peracid, leading to the formation of the epoxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid. masterorganicchemistry.comlibretexts.org

Table 1: Epoxidation of 4-Nitrostyrene with m-CPBA

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 4-Nitrostyrene | m-CPBA | Dichloromethane | 0 °C to room temp. | This compound | High |

Data compiled from multiple sources. evitachem.comrsc.org

An alternative strategy involves the epoxidation of allyl-substituted precursors, such as 1-allyl-4-nitrobenzene. In a documented procedure, 1-allyl-4-nitrobenzene is treated with m-CPBA in anhydrous dichloromethane. rsc.org The reaction is initiated at 0 °C and then allowed to proceed at room temperature for an extended period. rsc.org Additional m-CPBA may be added to drive the reaction to completion. rsc.org Following a workup procedure to remove the acidic byproduct, the desired product, in this case, 2-(4-nitrobenzyl)oxirane, is isolated via chromatography. rsc.org This approach demonstrates the versatility of m-CPBA in oxidizing different types of olefinic precursors bearing the 4-nitrophenyl moiety. rsc.org

Table 2: Epoxidation of 1-Allyl-4-nitrobenzene

| Precursor | Reagent | Solvent | Reaction Time | Product | Yield |

| 1-Allyl-4-nitrobenzene | m-CPBA | Dichloromethane | ~48 hours | 2-(4-Nitrobenzyl)oxirane | 52% rsc.org |

Hypervalent iodine reagents have emerged as mild and selective oxidizing agents in organic synthesis. diva-portal.orgnih.gov While direct oxidation of a chalcone (B49325) (an α,β-unsaturated ketone) would typically lead to an α,β-epoxy ketone, the principles of hypervalent iodine chemistry are relevant to epoxidation reactions. princeton.edu These reagents, such as iodosylbenzene and its derivatives, can act as oxygen sources in various oxidative transformations. princeton.edu In the context of epoxidation, hypervalent iodine reagents can be used in organocatalytic systems to generate epoxides from α,β-unsaturated aldehydes. princeton.edu For instance, an imidazolidinone catalyst can facilitate the asymmetric epoxidation of cinnamaldehyde (B126680) derivatives using a hypervalent iodine reagent as the oxidant. princeton.edu This methodology, while demonstrated on a related substrate, suggests a potential pathway for the synthesis of functionalized oxiranes.

The epoxidation of vinyl ethers using dioxiranes, such as those generated in situ from a ketone and a terminal oxidant (e.g., Oxone), is a powerful method for synthesizing epoxides. arkat-usa.org This approach can be applied to the synthesis of oxepanes through a sequence involving a Wittig olefination followed by vinyl ether formation and subsequent epoxidation. rsc.org While a direct example for this compound is not prominently featured, the methodology of dioxirane (B86890) epoxidation of a corresponding 4-nitrophenyl substituted vinyl ether presents a viable synthetic route.

Oxidative Epoxidation of Olefinic Precursors

Asymmetric and Enantioselective Synthesis

The chiral nature of this compound makes its enantioselective synthesis a critical area of research, as the stereochemistry is crucial for its application in pharmaceuticals. evitachem.com Several strategies have been developed to achieve high enantiomeric purity.

One notable approach is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.gov This reaction utilizes a chiral catalyst, such as a heterobimetallic La-Li₃-BINOL complex, to direct the enantioselective addition of a sulfur ylide (e.g., dimethyloxosulfonium methylide) to a ketone. nih.gov While this method is demonstrated for a range of methyl ketones, its application to a precursor like 4-nitroacetophenone would theoretically yield the corresponding chiral this compound derivative. nih.gov

Another significant strategy involves the Sharpless asymmetric epoxidation, a well-established method for the enantioselective epoxidation of allylic alcohols. researchgate.net This reaction employs a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide. This method has been utilized as a key chirality-inducing step in the total synthesis of complex molecules like (-)-chloramphenicol, which contains the 1-(4-nitrophenyl)propan-1,2,3-triol backbone derivable from a this compound intermediate. researchgate.net

Furthermore, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) offers a powerful tool for constructing chiral centers. stanford.edu This methodology can be used to synthesize complex nitrogen-containing heterocycles and has been employed in the synthesis of drug candidates. stanford.edursc.org While not a direct epoxidation, the products of Pd-AAA can be precursors to chiral epoxides or their derivatives.

Kinetic resolution strategies have also been employed. For example, the hydrolytic kinetic resolution of racemic this compound using a chiral cobalt-salen complex can provide access to the enantiopure epoxide and the corresponding diol.

Table 3: Asymmetric Synthesis Approaches

| Method | Catalyst/Reagent | Precursor Type | Key Feature |

| Asymmetric Epoxidation | Chiral metal complexes, Dioxiranes | Olefins | Direct enantioselective oxygen transfer arkat-usa.org |

| Corey-Chaykovsky Epoxidation | Chiral La-Li₃-BINOL complex | Ketones | Enantioselective methylene (B1212753) transfer nih.gov |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET | Allylic alcohols | Highly predictable stereochemistry researchgate.net |

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Racemic epoxides | Separation of enantiomers |

Chiral Building Blocks and Auxiliaries in Enantiomerically Enriched Compound Synthesis

The synthesis of enantiomerically enriched compounds is a critical area of organic chemistry, with significant implications for the pharmaceutical industry. Chiral 1,2-amino alcohols, for instance, are valuable building blocks for a variety of biologically active molecules. rsc.org The enantiomeric purity of this compound has been determined to be greater than 99% through asymmetric synthesis. biosynth.com

The Sharpless asymmetric epoxidation is a well-established method for converting primary and secondary allylic alcohols into epoxy-alcohols with high enantioselectivity. dalalinstitute.com This reaction typically employs tert-butyl hydroperoxide (TBHP), a chiral diethyl tartrate (DET), and titanium tetra(isopropoxide) as a catalyst. dalalinstitute.com The mechanism involves the displacement of isopropoxide ligands on the titanium catalyst by the chiral tartrate and TBHP, followed by the allylic alcohol. The oxidation of the olefin by TBHP is directed by the chiral ligand, leading to a stereoselective product. dalalinstitute.com Another effective method for asymmetric epoxidation uses a fructose-derived organocatalyst, which has shown high yields and selectivities for trans and some cis alkenes. sigmaaldrich.com

Enantiopure epoxides, such as (R)-2-(4-nitrophenyl)oxirane, are important chiral building blocks in organic synthesis. wur.nlbldpharm.com They serve as key intermediates in the creation of more complex, enantiopure bioactive compounds. wur.nl

Stereocontrol in Oxirane Ring Formation

Stereocontrol is a fundamental aspect of synthesizing specific stereoisomers of this compound. The Jacobsen-Katsuki and Sharpless asymmetric epoxidation methods are prominent for achieving high stereoselectivity. sigmaaldrich.com The Sharpless method, in particular, has been refined for large-scale preparation of chiral epoxides, demonstrating its industrial applicability. acs.org

The epoxidation of styrene (B11656) derivatives, including 4-nitrostyrene, can be achieved using various catalytic systems. researchgate.netthieme-connect.com For instance, iron metalloporphyrins with rigid binaphthyl groups have been used as catalysts. researchgate.net The design of "twin coronet" porphyrin ligands has been shown to improve the selectivity of epoxide formation. researchgate.net

The reaction of 2-(dibromomethyl)quinoxaline (B12806211) with aromatic aldehydes, including 4-nitrobenzaldehyde, using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic electron donor, yields a mixture of cis and trans diastereoisomers of the corresponding oxiranyl-quinoxaline derivatives. mdpi.comsciprofiles.com This highlights the role of the synthetic strategy in determining the stereochemical outcome.

Synthesis of Derivatized this compound Structures

Formation of Oxiranyl-Quinoxaline Derivatives via Tetrakis(dimethylamino)ethylene (TDAE) Strategy

A series of novel oxiranyl-quinoxaline derivatives have been synthesized utilizing a tetrakis(dimethylamino)ethylene (TDAE)-initiated strategy. mdpi.comsciprofiles.com This method involves the reaction of 2-chloro-3-(dibromomethyl)quinoxaline with various carbonyl compounds, including 4-nitrobenzaldehyde, in the presence of TDAE. mdpi.com The reaction produces a mixture of cis and trans diastereoisomers of the corresponding 2-chloro-3-[3-(4-nitrophenyl)oxiran-2-yl]quinoxaline. mdpi.com

The TDAE strategy has been employed to synthesize a range of oxirane derivatives in the heterocyclic series. mdpi.com The formation of the oxirane ring is initiated by the organic electron donor TDAE. mdpi.com The reaction conditions can be optimized to influence the yield of the desired products. arkat-usa.org In some cases, in addition to the expected oxirane, dimeric compounds have also been observed as products. arkat-usa.org

Table 1: Synthesis of 2-chloro-3-[3-(4-nitrophenyl)oxiran-2-yl]quinoxaline (10) via TDAE Strategy. mdpi.com

| Isomer | Yield (%) | Melting Point (°C) |

| trans (10a) | 37 | 212 |

| cis (10b) | 48 | 189 |

Preparation of Oxiranemethanol Derivatives

The synthesis of oxiranemethanol derivatives can be achieved through various synthetic routes. For instance, (S)-2-methyl-oxiranemethanol, 4-nitrobenzoate (B1230335) can be synthesized by reacting the appropriate epoxide with 4-nitrobenzoyl chloride in the presence of a base and a chiral catalyst to induce the desired stereochemistry. ontosight.ai The epoxide functionality in these derivatives allows for ring-opening reactions, which are useful for creating diverse libraries of compounds. ontosight.ai

In the context of this compound, the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol has been reported from the reaction of a related methanesulfonate (B1217627) derivative with lithium hydroxide (B78521). researchgate.net

Incorporation into Heterocyclic Systems (e.g., Pyrazole (B372694), Imidazole (B134444), Oxazaheterocycles)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems.

Pyrazole Derivatives: The reaction of epoxychalcones, which can be derived from chalcones through epoxidation, with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine is a common method for synthesizing pyrazole derivatives. rsc.org The oxirane ring serves as a key building block in these transformations. rsc.org The cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a primary route to substituted pyrazoles. mdpi.com

Imidazole Derivatives: The synthesis of imidazole derivatives can be achieved through the condensation of an appropriate aldehyde, such as 4-nitrobenzaldehyde, with benzil (B1666583) and ammonium (B1175870) acetate. researchgate.net This leads to the formation of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. researchgate.net Another approach involves the palladium-catalyzed N-arylation of imidazole with aryl halides. biomedres.us

Oxazaheterocycles: Reactions of 2-amino-1-(4-nitrophenyl)ethanol (B107438), which can be derived from this compound, with various electrophilic reagents lead to the formation of oxazaheterocycles such as 1,3-oxazolidin-2-ones, 1,3-oxazolidines, and morpholin-2-ones. researchgate.net For example, the reaction with carbonyldiimidazole yields the corresponding 1,3-oxazolidin-2-one. researchgate.net

Lewis Acid-Promoted Epoxide Ring Opening in Aminol Synthesis

The ring-opening of epoxides with nitrogen-based nucleophiles is a fundamental and direct method for the synthesis of β-amino alcohols, also known as aminols. The use of Lewis acids as catalysts in this reaction has been shown to be effective in promoting the reaction, particularly with less nucleophilic amines, and can influence the regioselectivity of the ring-opening. In the context of this compound, Lewis acid catalysis facilitates the formation of valuable aminol intermediates.

One prominent example involves the use of a 5 M solution of lithium perchlorate (B79767) in diethyl ether (LPDE) to promote the epoxide ring-opening of this compound with various anilines. rsc.orgrsc.org This method has been successfully applied in the synthesis of 2-(arylamino)-1-(nitrobenzyl)ethanol derivatives. rsc.orgrsc.org The reactions are typically carried out by stirring the epoxide and the aniline (B41778) in the LPDE solution at elevated temperatures. rsc.org For instance, the reaction of 2-(4-nitrobenzyl)oxirane with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) in the presence of 5 M LPDE at 40°C yielded the corresponding aminol. rsc.orgrsc.org However, the yields can be moderate, with one specific instance reporting a 50% yield along with 40% recovery of the unreacted epoxide, which is attributed to the poor nucleophilicity of the electron-deficient anilines. rsc.orgacs.orgnih.gov

The general procedure for this Lewis acid-promoted aminol synthesis involves dissolving the appropriate aniline and this compound in the 5 M LPDE solution and stirring the mixture overnight under an inert atmosphere at 40°C. rsc.org The workup typically involves the addition of dichloromethane (DCM) and water, separation of the organic layer, and extraction of the aqueous layer with DCM. rsc.org

Chiral macrocyclic Cr(III) salen complexes have also been explored as catalysts for the asymmetric aminolysis of aromatic epoxides, including derivatives of this compound, to produce chiral β-amino-α-hydroxyl esters. lookchem.com These reactions can achieve high yields and excellent diastereo- and enantioselectivity. lookchem.com

It is worth noting that while Lewis acids promote the reaction, the inherent reactivity of the aniline nucleophile plays a significant role in the reaction outcome. Anilines with electron-withdrawing substituents react more sluggishly, leading to lower product yields. acs.orgnih.gov

Table 1: Examples of Lewis Acid-Promoted Aminol Synthesis from this compound Derivatives

| Epoxide | Aniline | Lewis Acid/Conditions | Product | Yield | Reference |

| 2-(4-nitrobenzyl)oxirane | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 5 M LPDE, 40°C, 19h | 1-((2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl)amino)-3-(4-nitrophenyl)propan-2-ol | 50% | rsc.orgrsc.org |

| 2-(2,6-difluoro-3-nitrobenzyl)oxirane | 3,5-dichloro-2-fluorophenyl)amine | 5 M LPDE, 40°C | 1-((3,5-dichloro-2-fluorophenyl)amino)-3-(2,6-difluoro-3-nitrophenyl)propan-2-ol | - | rsc.org |

| 2-(2,6-difluoro-3-nitrobenzyl)oxirane | 3,5-dichloro-2,4-difluorophenyl)amine | 5 M LPDE, 40°C | 1-((3,5-dichloro-2,4-difluorophenyl)amino)-3-(2,6-difluoro-3-nitrophenyl)propan-2-ol | - | rsc.org |

Reactivity and Mechanistic Investigations

Oxirane Ring-Opening Reactions

The significant angle strain within the three-membered ether ring of epoxides, also known as oxiranes, makes them more reactive than other ethers. ump.edu.myjsynthchem.com This reactivity allows for C-O bond cleavage under milder conditions. libretexts.org The presence of the electron-withdrawing 4-nitrophenyl group further influences the regioselectivity of these ring-opening reactions.

The oxirane ring of 2-(4-nitrophenyl)oxirane is susceptible to attack by a wide range of nucleophiles. ump.edu.my These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a C-O bond and relieving the ring strain. ump.edu.myjsynthchem.com

The reaction of this compound with nucleophiles such as water or alcohols leads to the formation of diols or ether alcohols, respectively. The acid-catalyzed hydrolysis of the epoxide yields the corresponding vicinal diol, 1-(4-nitrophenyl)-1,2-ethanediol. lookchem.com

In the presence of an alcohol and an acid catalyst, the epoxide ring can be opened to form an ether alcohol. For instance, studies have shown that in the presence of trifluoroethanol (TFE) and a catalytic amount of acid, this compound undergoes direct nucleophilic addition of the alcohol to the epoxide. rsc.org This contrasts with reactions in other fluorinated alcohols like hexafluoroisopropanol (HFIP), where rearrangements can become competitive. rsc.orgrsc.org The general mechanism involves the protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by the alcohol. ump.edu.my

Table 1: Products from Nucleophilic Attack by Oxygen-Containing Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Water (H₂O) | 1-(4-Nitrophenyl)-1,2-ethanediol | lookchem.com |

The ring-opening of epoxides with amines, known as aminolysis, is a key method for synthesizing β-amino alcohols, which are important structural motifs in many biologically active compounds. tubitak.gov.tr The reaction of this compound and related structures with primary or secondary amines yields the corresponding amino alcohol derivatives.

For example, a Lewis acid-promoted ring-opening of 2-(4-nitrobenzyl)oxirane with various anilines has been shown to produce 2-(arylamino)-1-(nitrobenzyl)ethanol derivatives in satisfactory yields. rsc.org The reaction of styrene (B11656) oxide, a related compound, with aniline (B41778) is regioselective, with the nucleophilic attack occurring preferentially at the benzylic carbon. tubitak.gov.tr This regioselectivity is attributed to the electronic stabilization of the transition state by the phenyl ring. Similarly, aminolysis of this compound is a crucial step in the synthesis of intermediates for pharmacologically active molecules. googleapis.com The resulting amino alcohols, such as 2-amino-1-(4-nitrophenyl)ethanol (B107438), can be further cyclized to form various oxazaheterocycles. researchgate.net

Table 2: Examples of Aminolysis Reactions with Epoxides

| Epoxide | Amine | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(4-Nitrobenzyl)oxirane | Anilines | Lewis Acid (LPDE) | 2-(Arylamino)-1-(nitrobenzyl)ethanols | rsc.org |

Sodium azide (B81097) is an effective nucleophile for the ring-opening of epoxides, leading to the formation of β-azido alcohols. These products are valuable synthetic intermediates, as the azide group can be readily converted into an amine or other nitrogen-containing functionalities.

Research has demonstrated a practical and highly regioselective method for the ring-opening of enantiopure monosubstituted epoxides using sodium azide in hot water. nih.gov For styryl-type epoxides, the azide anion (N₃⁻) attacks preferentially at the internal (benzylic) carbon position with a complete inversion of configuration. This process has been applied to produce (R)-2-azido-2-(4-nitrophenyl)ethanol from the corresponding (S)-epoxide. nih.gov The reaction provides the azido (B1232118) alcohol in good yield and high enantioselectivity. nih.gov

Table 3: Regioselective Azide Addition to Styryl Epoxides

| Epoxide Substrate | Product | Key Features | Reference |

|---|---|---|---|

| (S)-Styryl Epoxides | (R)-2-Azido-2-phenylethanols | Attack at internal position, complete inversion of configuration | nih.gov |

In the presence of Lewis or Brønsted acids, epoxides can undergo rearrangement reactions in addition to nucleophilic ring-opening. researchgate.net For aryl-substituted epoxides like this compound, these rearrangements can lead to the formation of carbonyl compounds.

The Meinwald rearrangement is an acid-catalyzed isomerization of an epoxide to a carbonyl compound (an aldehyde or a ketone). researchgate.net This reaction has been observed for this compound under specific conditions.

Studies utilizing hexafluoroisopropanol (HFIP) as a solvent and trifluoromethanesulfonic acid (TfOH) as a catalyst have shown that this compound can undergo a Meinwald rearrangement to generate an unstable 4-nitrophenylacetaldehyde in situ. rsc.orgrsc.org This aldehyde can then be trapped by a nucleophile present in the reaction mixture. For example, in a reaction with 2-phenylethan-1-ol, the in situ generated aldehyde participates in an oxa-Pictet–Spengler reaction to form functionalized isochromans in high yield. rsc.orgrsc.org The unique properties of HFIP are crucial for promoting the rearrangement over direct nucleophilic attack by the alcohol. rsc.org Mesoporous aluminosilicates have also been reported to catalyze the Meinwald rearrangement of this compound in non-nucleophilic solvents. researchgate.net

While the prompt mentions the formation of oxalamides, detailed searches indicate that the primary product of the Meinwald rearrangement is an aldehyde. The formation of oxalamides would likely involve subsequent reaction steps. For instance, the amino alcohol product from aminolysis can react with reagents like oxalyl chloride to form cyclic diones, which have an oxalamide-like structure within a morpholine-2,3-dione (B3331894) ring. researchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 1-(4-Nitrophenyl)-1,2-ethanediol | |

| 2-(2,2,2-Trifluoroethoxy)ethanol | |

| 2-(4-Nitrobenzyl)oxirane | |

| 2-(Arylamino)-1-(nitrobenzyl)ethanol | |

| 2-Amino-1-(4-nitrophenyl)ethanol | |

| 2-Phenylethan-1-ol | |

| 2-Phenyl-2-(phenylamino)ethanol | |

| 4-Nitrophenylacetaldehyde | |

| (R)-2-Azido-2-(4-nitrophenyl)ethanol | |

| Anilines | |

| Hexafluoroisopropanol (HFIP) | |

| Isochromans | |

| Morpholine-2,3-dione | |

| Oxalyl chloride | |

| Sodium azide | |

| Styrene oxide | |

| Trifluoroethanol (TFE) |

Hydrolysis Mechanisms and Kinetics

The study of the hydrolysis of this compound and structurally related compounds provides insight into fundamental reaction mechanisms, including catalysis and neighboring group effects.

While direct kinetic studies on the hydroxide-catalyzed hydrolysis of this compound are not extensively detailed in the provided search results, the hydrolysis of analogous aryl 1,2-trans-glycosides, such as 4-nitrophenyl α-D-mannopyranoside, offers a well-documented model. acs.orgnih.govacs.org The hydrolysis of these compounds under basic conditions is proposed to proceed through a mechanism involving the rate-limiting formation of a 1,2-anhydro sugar, which is an oxirane intermediate. acs.orgnih.govacs.org This process is catalyzed by hydroxide (B78521) ions. acs.orgnih.govacs.org The presence of the electron-withdrawing nitro group on the phenyl ring facilitates the departure of the nitrophenoxide leaving group, a feature shared with this compound. The hydrolysis of 4-nitrophenyl-β-D-glucopyranoside under strongly basic conditions is significantly faster than that of the unsubstituted phenyl analogue, underscoring the electronic effect of the nitro group. chemrxiv.org

The mechanism of hydroxide-catalyzed hydrolysis of 1,2-trans-glycosides like 4-nitrophenyl α-D-mannopyranoside involves a critical step of neighboring group participation (NGP) by the C2-oxyanion. acs.orgnih.govacs.org In this mechanism, the deprotonated hydroxyl group at the C2 position acts as an internal nucleophile, attacking the anomeric carbon (C1) to displace the leaving group and form the transient 1,2-anhydro sugar (oxirane) intermediate. acs.orgnih.govacs.orgwikipedia.org This intramolecular SN2 reaction is characterized by an inversion of configuration at the anomeric center. wikipedia.org Kinetic isotope effect studies on the hydrolysis of 4-nitrophenyl α-D-mannopyranoside strongly support this mechanism, showing significant nucleophilic participation by the C2-alkoxide in the transition state. acs.orgnih.gov Although this compound itself does not have a C2-hydroxyl group, its derivatives, particularly those resulting from ring-opening, can possess such functionalities, making this mechanism relevant to their subsequent reactions.

The stability of epoxides, including those with a 4-nitrophenyl substituent, is significantly influenced by the reaction medium. A study on 2'-(4-nitro-phenoxy)oxirane (NPO), a compound structurally related to this compound, demonstrated its instability in aqueous media. nih.gov In a neutral phosphate (B84403) buffer (pH 7.4) at 37°C, NPO has a half-life of 4.4 minutes. nih.gov

The presence of chloride ions further accelerates the degradation of these epoxides. nih.govoup.com For NPO, the half-life was reduced to 2.5 minutes in the presence of 154 mM chloride ion. nih.gov The hydrolysis of NPO in neutral buffer primarily yields 4-nitrophenol (B140041) and glycolaldehyde. nih.govoup.com However, when chloride ions are present, the reaction also produces chloroacetaldehyde (B151913) along with other unidentified compounds. nih.govoup.com This indicates that the chloride ion can act as a nucleophile, competing with water to attack the epoxide ring.

| Compound | Medium | Half-life (at 37°C) | Hydrolysis Products |

| 2'-(4-Nitro-phenoxy)oxirane (NPO) | Phosphate Buffer (pH 7.4) | 4.4 min | 4-Nitrophenol, Glycolaldehyde |

| 2'-(4-Nitro-phenoxy)oxirane (NPO) | Phosphate Buffer with Chloride Ion | 2.5 min | 4-Nitrophenol, Glycolaldehyde, Chloroacetaldehyde |

Photochemical Reactivity and Degradation Studies

Photodegradation Mechanisms and Product Elucidation

The photochemical behavior of this compound and its derivatives is of interest for understanding their environmental fate and for designing photodegradable materials. The presence of the nitroaromatic chromophore makes these compounds susceptible to degradation upon exposure to UV light.

Studies on aminols derived from 2-(4-nitrobenzyl)oxirane, a structural isomer of this compound, show that they undergo photodegradation. rsc.orgrsc.org For example, the photodegradation of certain aminol derivatives was studied at pH 8 and 13 using a low-pressure mercury-vapor lamp (emitting at 254 nm), with nearly complete conversion observed after 24 hours for some compounds. rsc.orgrsc.org

The mechanism of photodegradation for related nitrophenethyl alcohols is suggested to proceed via a photo-retro-aldol type reaction. rsc.orgnih.govunit.no Irradiation with UV light excites the molecule to a singlet state, which then undergoes intersystem crossing to a reactive triplet state that fragments. rsc.orgnih.govunit.no For instance, the photolysis of 1-((4-nitrophenyl)amino)-3-phenylpropan-2-ol is proposed to yield N-methyl-p-nitroaniline and phenylacetaldehyde (B1677652). unit.no The phenylacetaldehyde can then be oxidized to phenylacetic acid or undergo a Norrish Type I cleavage to form benzaldehyde (B42025) and formaldehyde. unit.no Further analysis of the photodecomposition mixture of a related compound revealed the presence of para-nitrobenzoic acid, likely formed from the oxidation of an intermediate aldehyde. rsc.org

pH-Dependent Photodecomposition

The photodecomposition of derivatives of this compound, specifically amino alcohol derivatives, has been shown to be dependent on pH. rsc.orgacs.org Studies on aminols derived from the ring-opening of this compound with various anilines have demonstrated that the efficiency of their light-induced degradation is significantly influenced by the pH of the medium. rsc.orgresearchgate.net

For instance, the photodegradation of certain (arylamino)-1-(nitrobenzyl)ethanol derivatives was investigated across a range of pH values, typically from pH 7 to 13. acs.org The decomposition of these compounds was monitored using proton NMR spectroscopy, which confirmed that nearly complete conversion could be achieved. rsc.org The rate of decomposition is notably pH-dependent, with one study reporting a peak around pH 11, which gradually decreases as the pH drops. acs.org

In a particular study, aminoalcohols were irradiated for 2 hours in a mixture of acetonitrile (B52724) and water. acs.org The results, summarized in the table below, show dramatic differences in decomposition depending on the specific compound and the pH.

Table 1: pH-Dependent Photodecomposition of Amino Alcohols

| Compound | pH | Conversion (%) |

|---|---|---|

| 5a (nitro group para to amino moiety) | ≥ 11 | 100 |

| 5b (meta analogue) | 11 | 11 |

| 5b (meta analogue) | 13 | 17 |

Data sourced from a study on the photodegradation of aminoalcohols. acs.org

The mechanism for this photodegradation is proposed to be a photo-retro-aldol type reaction. rsc.org Irradiation, for example with a 254 nm lamp, excites the molecule to a singlet state, which then undergoes intersystem crossing to a triplet-excited state. This triplet state is prone to fragmentation. rsc.org Analysis of the decomposition mixture has identified products such as para-nitrobenzoic acid, likely derived from the corresponding aldehyde formed during photodecomposition. rsc.org

Electronic Effects of the 4-Nitrophenyl Moiety on Reaction Pathways

The 4-nitrophenyl group, being a strong electron-withdrawing group, exerts significant electronic effects on the reactivity of the oxirane ring. researchgate.netoup.com This influence is evident in various reaction pathways, including nucleophilic ring-opening and cycloaddition reactions.

The electron-withdrawing nature of the 4-nitrophenyl substituent increases the electrophilicity of the oxirane ring's carbon atoms, making them more susceptible to nucleophilic attack. evitachem.com This effect accelerates reactions involving the addition of a nucleophile to the styrene oxide, which is often the rate-determining step. oup.com

One study systematically investigated the electronic effect of para-substituted styrene oxides on their reaction with carbon dioxide. The results demonstrated a clear trend: as the electron-withdrawing ability of the para-substituent increased, the reaction yield also increased. oup.com This is because the electron-withdrawing group enhances the reactivity of the oxirane towards carbon dioxide. oup.com

Table 2: Effect of Substituents on the Reaction of Styrene Oxides with Carbon Dioxide

| p-Substituent | Hammett's σ value | Yield (%) |

|---|---|---|

| OMe | -0.27 | 10 |

| Me | -0.17 | 19 |

| H | 0 | 25 |

| Cl | 0.23 | 42 |

| NO₂ | 0.78 | 70 |

Data from a study on the electronic effect of substituents on the oxirane ring. oup.com

The Hammett plot for this reaction shows a positive correlation, confirming that electron-withdrawing groups accelerate the reaction. oup.com However, for the p-nitro derivative, in addition to the expected cyclic carbonate, an isomerization product was also formed. oup.com This indicates that the electron-withdrawing group not only accelerates the reaction with carbon dioxide but also promotes isomerization, as both reactions proceed through a common β-haloalkoxide intermediate. oup.com

Furthermore, theoretical and experimental electron density analyses have shown that strong electron-withdrawing groups like the 4-nitrophenyl moiety can lead to a widening of the C-O-C bond angle and a lengthening of the C-C bond of the oxirane ring. researchgate.net This structural distortion can facilitate ring-opening reactions that proceed via the breaking of the C-C bond. researchgate.net

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the 2-(4-Nitrophenyl)oxirane molecule. The spectrum is characterized by distinct signals for the oxirane ring protons and the aromatic protons.

The three protons on the oxirane ring form a complex spin system (typically AMX or ABX), resulting in three distinct signals. The proton on the carbon adjacent to the phenyl ring (benzylic proton, Hc) is expected to appear as a doublet of doublets, shifted downfield due to the influence of both the aromatic ring and the oxirane oxygen. The other two protons on the terminal carbon of the oxirane (Ha and Hb) are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They typically appear as two separate doublet of doublets signals.

The aromatic protons exhibit a characteristic pattern for a 1,4-disubstituted benzene ring, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H-2' and H-6') are deshielded and appear further downfield compared to the protons meta to the nitro group (H-3' and H-5').

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: This table is based on typical values for similar structural motifs, as specific experimental data can vary based on solvent and instrument frequency.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ha (Oxirane) | ~2.8 - 3.0 | dd | J_ab, J_ac |

| Hb (Oxirane) | ~3.2 - 3.4 | dd | J_ba, J_bc |

| Hc (Oxirane) | ~4.0 - 4.2 | dd | J_ca, J_cb |

| H-3', H-5' (Aromatic) | ~7.4 - 7.6 | d | ~8-9 |

| H-2', H-6' (Aromatic) | ~8.2 - 8.4 | d | ~8-9 |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the symmetry of the 4-substituted phenyl group, a total of six distinct carbon signals are expected for the eight carbon atoms in this compound.

The two carbons of the oxirane ring appear in the aliphatic region, typically between 45 and 60 ppm. The aromatic region will show four signals: two for the protonated carbons (C-2'/C-6' and C-3'/C-5') and two for the quaternary carbons (C-1' and C-4'). The carbon attached to the nitro group (C-4') is significantly deshielded and appears furthest downfield among the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-oxirane (CH₂) | ~46 - 48 |

| C-oxirane (CH) | ~52 - 54 |

| C-3', C-5' | ~123 - 125 |

| C-2', C-6' | ~126 - 128 |

| C-1' | ~144 - 146 |

| C-4' | ~147 - 149 |

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). slideshare.netlibretexts.org For this compound, a COSY spectrum would be expected to show:

Cross-peaks connecting the benzylic oxirane proton (Hc) with the two geminal protons (Ha and Hb).

A cross-peak between the two geminal protons (Ha and Hb).

A cross-peak between the ortho-aromatic protons (H-2'/H-6') and the meta-aromatic protons (H-3'/H-5'), confirming their adjacent positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which protons are close to each other in space, regardless of whether they are directly bonded. libretexts.orgyoutube.com This is particularly useful for confirming stereochemistry and three-dimensional structure. libretexts.org In this compound, a NOESY spectrum would be expected to show:

A cross-peak between the benzylic oxirane proton (Hc) and the adjacent ortho-aromatic protons (H-2' and H-6'), confirming the orientation of the oxirane ring relative to the phenyl group.

Correlations between the three protons on the oxirane ring (Ha, Hb, Hc), providing information about their relative spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is dominated by absorptions corresponding to the nitro, aromatic, and oxirane functionalities.

The most prominent bands are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The aromatic ring is identified by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The oxirane ring shows characteristic C-O stretching bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Oxirane) | Stretch | ~2990 - 2900 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1535 - 1515 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1340 | Strong |

| Oxirane C-O | Stretch | ~1250, ~850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₈H₇NO₃), the monoisotopic mass is 165.0426 g/mol . epa.gov In High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺, at m/z 166.0504.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the nitro group (NO₂, 46 Da).

Cleavage of the oxirane ring, potentially leading to the loss of formaldehyde (CH₂O, 30 Da) or a CHO radical (29 Da).

Formation of a stable nitrophenotropylium-like cation.

Analysis of the fragmentation patterns allows for the confirmation of the different structural components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. shu.ac.uk

The primary chromophore in this compound is the 4-nitrophenyl group. This conjugated system gives rise to strong absorptions in the UV region. The expected electronic transitions are primarily π → π* transitions associated with the aromatic ring and the nitro group. uzh.ch An n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, may also be observed at a longer wavelength, although it is typically much weaker. uzh.ch The presence of the oxirane ring as a substituent on the phenyl ring has a minor auxochromic effect. The maximum absorption (λmax) is expected to be in the range of 260-280 nm, characteristic of nitrophenyl compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for the characterization of enantiomers, which are non-superimposable mirror images of a chiral molecule. This technique measures the difference in absorption of left and right circularly polarized light by a chiral sample. As enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, often being mirror images of each other. This unique characteristic allows for the determination of enantiomeric purity and absolute configuration of chiral compounds.

The application of Circular Dichroism for the enantiomeric characterization of this compound would involve dissolving the enantiomerically pure samples, (R)-2-(4-Nitrophenyl)oxirane and (S)-2-(4-Nitrophenyl)oxirane, in a suitable transparent solvent and recording their CD spectra over a range of wavelengths. The resulting spectra would be expected to show Cotton effects, which are characteristic positive or negative peaks, corresponding to the electronic transitions within the molecule. The sign of the Cotton effect at specific wavelengths can be used to distinguish between the two enantiomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation and configuration of a molecule in its solid state. For a chiral compound like this compound, single-crystal X-ray diffraction analysis can definitively establish its molecular structure and packing in the crystal lattice.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Although a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related compounds provides insight into the expected structural features. For instance, the crystal structure of 2,3-Bis(2-nitrophenyl)oxirane has been determined, revealing the geometry of the oxirane ring and the orientation of the nitrophenyl substituents. chemspider.com In such structures, the oxirane ring typically exhibits bond lengths and angles consistent with a strained three-membered ring. The phenyl rings are generally planar, and their orientation relative to the oxirane ring is a key conformational feature.

The crystallographic data for a related compound, 2-(4-Nitrophenyl)-2-oxoethyl picolinate, which shares the nitrophenyl moiety, has been reported. nih.gov While not a direct analysis of the target compound, it illustrates the type of detailed structural information that can be obtained. The table below presents representative crystallographic data for a nitrophenyl-containing organic compound to exemplify the parameters obtained from an X-ray diffraction study. It is important to note that this data is for a related structure and not this compound itself.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 9.876(3) |

| c (Å) | 14.567(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1368.9(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(4-Nitrophenyl)oxirane. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of its molecular and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. tandfonline.com For molecules similar in complexity to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.netresearchgate.net These optimized geometric parameters often show good agreement with experimental data, such as those obtained from X-ray crystallography. mdpi.com

The electronic structure of a molecule, which governs its reactivity and properties, can also be thoroughly analyzed using DFT. Calculations can determine the distribution of electron density, identify regions of high and low electron concentration, and provide a quantitative measure of the atomic charges through methods like Mulliken population analysis. researchgate.netamazonaws.com For instance, in related nitro-substituted aromatic compounds, the carbon atoms attached to the highly electronegative nitrogen atom of the nitro group typically exhibit a positive charge, influencing the molecule's interaction with other species. shd-pub.org.rs

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, making it particularly useful for predicting spectroscopic data such as UV-Vis absorption spectra. rsc.orgbohrium.com By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net These theoretical predictions can then be compared with experimentally measured spectra to validate the computational model and aid in the interpretation of the electronic transitions. mdpi.combohrium.com For example, in studies of similar organic molecules, TD-DFT calculations have successfully predicted electronic transition bands that correspond well with experimental observations. mdpi.com This method allows for the assignment of specific electronic transitions, such as n → π* or π → π*, which are characteristic of the chromophores present in the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). shd-pub.org.rsajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of a molecule's kinetic stability, chemical reactivity, and polarizability. amazonaws.comajchem-a.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater polarizability. amazonaws.com FMO analysis can also help predict the most likely sites for electrophilic and nucleophilic attack within a molecule. amazonaws.com For this compound, the presence of the electron-withdrawing nitro group and the strained oxirane ring would significantly influence the energies and spatial distributions of the HOMO and LUMO.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |

This table provides a general framework for the types of data obtained from FMO analysis. Specific energy values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) using a color-coded scheme. uni-muenchen.de Typically, red and yellow colors indicate negative potential, while blue indicates positive potential. amazonaws.com

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the oxirane ring, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring would likely exhibit positive potential.

In addition to MEP, various global reactivity descriptors derived from the HOMO and LUMO energies can provide quantitative measures of a molecule's reactivity. ajchem-a.com These include electronegativity (χ), chemical potential (µ), chemical hardness (η), and global electrophilicity index (ω). amazonaws.comajchem-a.com These descriptors offer a more nuanced understanding of the molecule's stability and reactivity profile.

Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling the transition states and intermediates that are often difficult to observe experimentally.

Understanding the mechanism of reactions involving this compound, such as its hydrolysis or ring-opening reactions, can be achieved through transition state modeling. Computational methods allow for the location and characterization of transition state structures, which represent the highest energy point along the reaction coordinate. The energy barrier calculated from the difference in energy between the reactants and the transition state provides insight into the reaction rate. core.ac.uk

Kinetic Isotope Effect (KIE) analysis, both experimental and computational, is a powerful technique for probing transition state structures. core.ac.ukprinceton.edu By replacing an atom at a specific position in the molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹⁶O with ¹⁸O), changes in the reaction rate can be measured. researchgate.net These changes, or KIEs, are sensitive to alterations in bonding and vibrational frequencies at the transition state. princeton.eduacs.org

For example, in the base-catalyzed hydrolysis of related 4-nitrophenyl glycosides, which proceed through an oxirane-like intermediate, the measurement of multiple KIEs combined with computational modeling has been used to determine the structure of the transition state. researchgate.netacs.orgacs.org Large KIE values are often indicative of significant bond breaking or formation at the isotopically labeled position in the rate-determining step of the reaction. acs.orgacs.org This combined experimental and theoretical approach provides a detailed picture of the reaction mechanism, including the degree of bond cleavage and formation at the transition state. researchgate.netacs.org

of this compound

The study of this compound extends into the realm of computational chemistry, where theoretical investigations provide a deeper understanding of its reactivity, biological interactions, and potential applications in material science. These in silico methods, including quantum mechanics and molecular modeling, offer insights that complement experimental findings.

Energy Profiles and Reaction Path Studies

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound. These studies map out the energy landscapes of chemical reactions, identifying transition states and intermediates, which helps in understanding reaction kinetics and thermodynamics.

For instance, in the acid-catalyzed rearrangement of related 3-aryloxirane-2-carboxamides, DFT calculations have shown that the aryl and amide groups can synergistically influence the reaction pathway, deviating from classical rearrangement mechanisms. researchgate.net While this study focused on a derivative, the principles are applicable to understanding the reactivity of the oxirane ring in this compound under acidic conditions. The presence of the electron-withdrawing nitro group is expected to significantly influence the stability of any carbocationic intermediates formed during ring-opening reactions.

In another example, the hydrolysis of N-(4-nitrophenyl)-butyramide was studied using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to compute the free energy surfaces of the reaction steps. acs.org Such approaches could be applied to model the enzymatic or chemical hydrolysis of this compound, providing detailed energy profiles for the reaction pathway.

Studies on oxirenes, the unsaturated analogs of oxiranes, have utilized computational methods to determine their stability and reactivity. grafiati.com These investigations reveal that substituents have a profound effect on the energetic properties of the three-membered ring. grafiati.com For oxiranes, σ-donating and π-donating substituents are stabilizing, whereas σ-accepting and π-accepting groups, like the nitro group, are destabilizing. grafiati.com This inherent strain and electronic destabilization contribute to the reactivity of this compound.

Molecular Modeling for Biological Interactions

Molecular modeling techniques are crucial for predicting and analyzing the interactions of this compound and its derivatives with biological macromolecules. These methods are pivotal in the early stages of drug discovery and in understanding the mechanisms of toxicity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For derivatives of this compound, docking studies have been used to predict their binding affinities and modes of interaction with various protein targets.

For example, in a study of novel oxiranyl-quinoxaline derivatives, molecular docking was employed to investigate their interaction with human topoisomerase IIβ and tissue transglutaminase. mdpi.comsemanticscholar.org The results suggested a potential mechanism of action for their observed antiproliferative activity. mdpi.comsemanticscholar.org Similarly, docking studies on (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo mdpi.comrsc.org imidazo[1,2-c]pyrimidin-4-ol derivatives, which contain the 4-nitrophenyl moiety, were performed against the FtsZ protein of Mycobacterium tuberculosis to evaluate their potential as antitubercular agents. nih.gov These studies highlight how the 4-nitrophenyl group can be a key pharmacophoric feature influencing binding to a biological target.

Molecular dynamics simulations provide insights into the dynamic behavior of molecule-protein complexes over time. These simulations can reveal conformational changes, the stability of binding, and the role of solvent molecules in the interaction.

For derivatives of this compound, MD simulations have been used to assess the stability of docked complexes. In the study of oxiranyl-quinoxaline derivatives, MD simulations could be used to confirm the stability of the ligand-protein interactions predicted by docking. mdpi.com In other studies, MD simulations of 100 ns were performed to evaluate the stability, compatibility, and fluctuations of ligand-receptor complexes, providing data on RMSD and RMSF. ajchem-a.cominnovareacademics.in These simulations are essential for validating the initial docking poses and for understanding the flexibility of the active site and the ligand. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical part of the in silico evaluation of potential drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities early in the drug discovery process.

For various series of compounds containing the oxirane or 4-nitrophenyl motif, ADMET properties have been predicted using software like ADMET Predictor® and online tools such as SwissADME and pkCSM. mdpi.comsemanticscholar.orgresearchgate.net These predictions typically include parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential for toxicity. mdpi.comresearchgate.netjmchemsci.com For instance, in a study of oxiranyl-quinoxaline derivatives, the predicted oral bioavailability (F) for some compounds was found to be low, which could guide further chemical modifications to improve their pharmacokinetic properties. mdpi.com

Table 1: Representative in silico Predicted ADMET Properties for Related Compounds

| Property | Predicted Value/Outcome | Significance | Reference |

| Oral Bioavailability (F) | Ranged from 1.5% to 90.1% for different derivatives | Indicates the fraction of an orally administered dose that reaches systemic circulation. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Often predicted to be low for charged or polar molecules | Determines if a compound can cross into the central nervous system. | jmchemsci.com |

| Cytochrome P450 (CYP) Inhibition | Predictions for inhibition of various CYP isoforms (e.g., CYP3A4, CYP2D6) | Indicates potential for drug-drug interactions. | researchgate.netjmchemsci.com |

| hERG Inhibition | Predicted to assess the risk of cardiotoxicity | An important safety parameter. | researchgate.netjmchemsci.com |

| Ames Toxicity | Predicted to assess mutagenic potential | A key indicator of potential carcinogenicity. | jmchemsci.com |

Electronic Transport Properties and Molecular Switch Applications

The electronic properties of molecules containing the 4-nitrophenyl group have been investigated for their potential use in molecular electronics, such as molecular switches. These studies often involve theoretical calculations of electron transport through a single molecule.

While there is no specific research on the electronic transport properties of this compound itself, studies on related compounds with a 4-nitrophenyl group provide a basis for understanding its potential in this area. For example, the electronic transport properties of bicyclic aziridines containing a 4-nitrophenyl group have been studied using non-equilibrium Green's function (NEGF) formalism combined with DFT. researchgate.net These studies have shown that such molecules can exist in two forms (e.g., open and closed) with different conductances, which can be reversibly switched by light. researchgate.net This suggests that molecules with a 4-nitrophenyl group can be designed to function as molecular switches. The electron-withdrawing nature of the nitro group can significantly influence the molecular orbitals and, consequently, the electron transport characteristics of the molecule. researchgate.netacs.org

Advanced Applications in Materials Science and Environmental Chemistry

Role in Molecular Switches and Optoelectronic Devices

The inherent photoreactive properties of the nitrophenyl group make 2-(4-nitrophenyl)oxirane and its derivatives intriguing candidates for the development of advanced materials, particularly in the realm of molecular switches and optoelectronic devices. The core principle lies in the ability of the nitroaromatic moiety to induce significant changes in a molecule's structure and electronic properties upon light exposure. This photochromism—a reversible transformation between two forms having different absorption spectra—is the basis for its application in optical data storage and molecular-level switching. researchgate.netevitachem.com

Research into related compounds, such as bicyclic aziridines featuring a 6-(4-nitrophenyl) group, demonstrates the underlying mechanism. researchgate.netresearchgate.net Upon irradiation with UV light, these molecules undergo a reversible ring-opening reaction of the strained three-membered ring. researchgate.net This process converts a colorless, closed-ring form into a colored, open-ring azomethine ylide form, which possesses a more extended π-conjugation system. researchgate.netresearchgate.net This change in conjugation alters the material's absorption of light, effectively switching it from one state to another. This principle is being explored for creating "intelligent materials" for optical devices. researchgate.net

While direct studies on this compound as a primary component in molecular switches are emerging, its potential is often realized through its incorporation into more complex systems. For instance, its structural motif is valuable in developing photodegradable polymers that could be used in data storage technologies. evitachem.com The ability to alter material properties with light is fundamental to creating next-generation optoelectronic components. The photochemical transformation of these molecules can be harnessed to create a dramatic, measurable change in conductance, suggesting potential use as a molecular switch in an electronic device. researchgate.net

| Compound Type | Stimulus | Transformation | Observed Change | Potential Application | Source |

|---|---|---|---|---|---|

| 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives with 6-(4-nitrophenyl) group | UV Irradiation | Reversible C-C bond cleavage of aziridine (B145994) ring | Colorless form transforms to colored azomethine ylide form | Optical Devices | researchgate.net |

| o-nitrophenyl-substituted oxazabicycle | UV Irradiation | Ring-opening to a zwitterionic biradical intermediate | Turns from colorless to purple in solution | Molecular Switching | nih.gov |

| 2-([1,1'-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3 diazabicyclo [3.1.0]hex-3-ene | UV Irradiation (300 nm) | Transformation from closed form to open form | Colorless solid turns blue; significant increase in electrical conductivity | Photoinduced Molecular Switch | researchgate.net |

Environmental Fate and Degradation Pathways

The environmental fate of this compound is primarily governed by its chemical structure, specifically the strained oxirane ring and the electron-withdrawing nitro group. In aquatic environments, epoxides are known to undergo hydrolysis, a reaction that can proceed through both neutral and acid-catalyzed mechanisms. viu.ca The hydrolysis of the epoxide ring leads to the formation of the corresponding diol, in this case, 1-(4-nitrophenyl)ethane-1,2-diol. viu.cascispace.com

The rate of hydrolysis is significantly influenced by structural features. The presence of a benzylic carbon adjacent to the epoxide ring, as in this compound, accelerates hydrolysis because it can stabilize the partial positive charge that develops during the ring-opening transition state, favoring an SN1-like mechanism. viu.ca This makes it more susceptible to degradation compared to unsubstituted aliphatic epoxides, which are often highly persistent. viu.ca However, nitroaromatic compounds in general can be resistant to microbial degradation. waterquality.gov.aucswab.org While little specific data exists for this compound's persistence in soil, its potential to hydrolyze suggests it would be transformed in aqueous compartments. The resulting nitrophenol-like degradation products may themselves be persistent pollutants. waterquality.gov.au

In addition to chemical hydrolysis, enzymatic pathways contribute to the transformation of this compound. Epoxide hydrolases (EHs), enzymes found in a wide range of organisms, catalyze the conversion of epoxides to their corresponding diols. wur.nlresearchgate.net Halohydrin dehalogenase from Agrobacterium radiobacter AD1 has been shown to catalyze the ring-opening of p-nitrostyrene oxide (a synonym for this compound). scispace.com This enzymatic reaction proceeds with high enantioselectivity, primarily yielding (R)-1-(4-nitrophenyl)ethane-1,2-diol. scispace.comresearchgate.net This biological transformation represents a key degradation pathway in environments with competent microbial communities. cswab.org

| Compound | Transformation Pathway | Key Product(s) | Catalyst/Conditions | Significance | Source |

|---|---|---|---|---|---|

| Generic Benzylic Epoxides | Chemical Hydrolysis | Diols | Neutral or acid-catalyzed | Accelerated rate due to carbocation stabilization | viu.ca |

| p-Nitrostyrene oxide | Enzymatic Hydrolysis | (R)-p-nitrophenyl glycol | Epoxide Hydrolase (VrEH2) from Vigna radiata | Enantioconvergent hydrolysis, potential for bioremediation | researchgate.net |

| p-Nitrostyrene oxide | Enzymatic Ring-Opening | 2-(para-nitrophenyl)-1,2-ethanediol | Halohydrin dehalogenase (HheC) with nitrite | Highly enantioselective and regioselective transformation | scispace.com |

The nitrobenzyl group is a well-documented photoreactive moiety that can be strategically incorporated into molecules to render them photodegradable. rsc.org This functionality has been harnessed to design chemical agents, particularly antimicrobials and polymers, that can be intentionally inactivated by light after their intended use, thereby mitigating their environmental persistence. nih.govacs.orgresearchgate.net Derivatives of this compound are central to this strategy, serving as building blocks for larger molecules that inherit this photosensitivity. rsc.orgnih.gov

The mechanism of degradation often involves a photo-retro-aldol type reaction. rsc.orgrsc.org Upon absorption of UV light (typically around 254 nm), the nitrobenzyl group enters an excited state, which leads to fragmentation of the molecule. rsc.orgrsc.org For example, ethanolamine (B43304) derivatives synthesized from 2-(4-nitrobenzyl)oxirane have been shown to decompose into smaller, inactive products like 4-nitrobenzoic acid upon irradiation. acs.org The efficiency of this photodegradation is often pH-dependent, with studies showing that complete conversion can be achieved within hours under alkaline conditions (pH ≥ 11). acs.org

This approach has significant environmental implications. The enormous consumption of pharmaceuticals has led to their accumulation in wastewater, ground water, and soil, contributing to problems like antimicrobial resistance (AMR). nih.gov Designing drugs that are intentionally photodegradable offers a "programmed inactivation" strategy. researchgate.net Once the agent has served its purpose, exposure to sunlight or a dedicated UV source could break it down into less harmful or biologically inactive components, reducing its environmental load and the selective pressure for developing resistant microbes. nih.govresearchgate.net Similar principles are applied in materials science, where nitrobenzyl esters are used to create photodegradable polymers, hydrogels, and epoxy resins for applications ranging from recyclable materials to photoresists in microfabrication. rsc.orgrsc.orgresearchgate.net

| pH | Conversion (%) after 2h Irradiation | Major Degradation Products | Source |

|---|---|---|---|

| 7 | 0 | No decomposition detected | acs.org |

| 9 | 14 | Benzaldehyde (B42025), p-nitroaniline | acs.org |

| 11 | 100 | Benzaldehyde, p-nitroaniline | acs.org |

| 13 | 100 | Further degradation observed | acs.org |

*Data for model compound 5a, 1-(4-nitrophenylamino)-3-phenylpropan-2-ol, synthesized from benzyloxirane and p-nitroaniline, demonstrating the photoreactivity of the nitrophenylamino moiety. acs.org

Biological Activity and Biomedical Research

Antimicrobial and Antifungal Activities